3-(2-Furanyl)-N-((4-nitrophenyl)methylene)-5-isoxazolamine
Description
3-(2-Furanyl)-N-((4-nitrophenyl)methylene)-5-isoxazolamine is a heterocyclic compound featuring an isoxazole core substituted with a furanyl group at position 3 and a 4-nitrophenylmethyleneamine moiety at position 3. Its molecular formula is C₁₄H₁₀N₃O₄, with a molar mass of 296.25 g/mol. The compound’s structure combines electron-withdrawing (nitrophenyl) and electron-donating (furan) groups, conferring unique electronic properties that influence reactivity and biological activity.
Potential applications include pharmaceutical intermediates or antimicrobial agents, as structurally related compounds (e.g., pyrazole derivatives) exhibit antifungal activity against Aspergillus flavus . Derivatives such as sodium salts of similar hydantoin-furan hybrids (e.g., dantrolene sodium) are used clinically as muscle relaxants, highlighting the therapeutic relevance of this structural class .
Properties
CAS No. |
37853-17-1 |
|---|---|
Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H9N3O4/c18-17(19)11-5-3-10(4-6-11)9-15-14-8-12(16-21-14)13-2-1-7-20-13/h1-9H/b15-9+ |
InChI Key |
OAJJWNMYXSUXQO-OQLLNIDSSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the nitrobenzylidene group: This can be done through a condensation reaction between a nitrobenzaldehyde and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoxazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are often used.
Major Products
Oxidation: Products may include oxidized derivatives of the furan or isoxazole rings.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and isoxazole rings could play a role in binding to these targets, while the nitrobenzylidene group might be involved in redox reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared below:
Key Observations :
- Electron Effects: The nitrophenyl group in all compounds enhances electrophilicity, aiding interactions with biological targets.
- Solubility : Sodium salts (e.g., dantrolene hydrate) exhibit higher aqueous solubility due to ionic character, whereas neutral analogs (e.g., isoxazole derivatives) may require organic solvents .
- Isomerism : Nitration of phenylisoxazoles can yield 3- or 5-substituted isomers, which have nearly identical melting points but distinct electronic profiles. This complicates synthesis and purification .
Biological Activity
3-(2-Furanyl)-N-((4-nitrophenyl)methylene)-5-isoxazolamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 284.27 g/mol
The compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that 3-(2-Furanyl)-N-((4-nitrophenyl)methylene)-5-isoxazolamine demonstrates significant antimicrobial properties against various bacterial strains. This is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.
Pharmacological Potential
The compound's structure suggests potential for various therapeutic applications:
- Anti-inflammatory Effects : The presence of the nitrophenyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Initial studies suggest that it could protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), the compound was administered at varying concentrations (10 µM, 25 µM, and 50 µM). The results indicated a dose-dependent increase in apoptosis, with a significant reduction in cell viability observed at 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed the activation of caspases 3 and 7, indicating the compound's potential as an anticancer agent.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 25 | 70 |
| HeLa | 30 | 65 |
| A549 | 40 | 60 |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
